2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester
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Overview
Description
2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester is a synthetic compound used primarily in scientific research. It is an intermediate in the synthesis of various bioactive molecules, including inhibitors of carcinoma cell proliferation .
Preparation Methods
The synthesis of 2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester involves multiple steps. The process typically starts with the protection of the amino group of L-alanine using a tert-butoxycarbonyl (Boc) group. This is followed by the bromination of the tryptophan derivative and subsequent coupling with the protected alanine. The final step involves esterification to form the methyl ester .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and interactions.
Industry: In the production of specialized chemicals and materials.
Mechanism of Action
Similar compounds include other brominated tryptophan derivatives and Boc-protected amino acids. What sets 2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester apart is its specific structure, which allows for unique interactions and applications in scientific research .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H28BrN3O5 |
---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
methyl 3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H28BrN3O5/c1-12(23-20(28)30-21(2,3)4)18(26)25(5)16(19(27)29-6)11-14-13-9-7-8-10-15(13)24-17(14)22/h7-10,12,16,24H,11H2,1-6H3,(H,23,28)/t12-,16?/m0/s1 |
InChI Key |
LXFLPANSVSXCFU-HKALDPMFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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